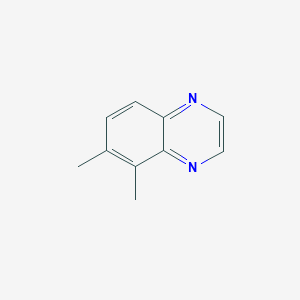

5,6-Dimethylquinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

103040-72-8 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

5,6-dimethylquinoxaline |

InChI |

InChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3 |

InChI Key |

VIOODURWFRIANC-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC=CN=C2C=C1)C |

Canonical SMILES |

CC1=C(C2=NC=CN=C2C=C1)C |

Synonyms |

Quinoxaline, 5,6-dimethyl- |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethylquinoxaline and Its Functionalized Derivatives

Established Synthetic Pathways to the 5,6-Dimethylquinoxaline Core

The most fundamental and widely adopted method for synthesizing the quinoxaline (B1680401) core, including this compound, is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. isca.in This classical approach offers a straightforward route to the bicyclic heteroaromatic system.

Specifically, for this compound, the synthesis involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione. vulcanchem.com The reaction is typically carried out under acidic or neutral conditions, often in a polar solvent like ethanol (B145695) or methanol, and may be facilitated by heating under reflux. vulcanchem.com The general mechanism proceeds through the formation of a Schiff base, followed by cyclization and subsequent aromatization to yield the stable quinoxaline ring.

Modular Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for specific applications. Modular synthesis approaches allow for the systematic introduction of various substituents.

The synthesis of 2,2′-azobis(this compound) has been reported through the reaction of 5,6-dimethylquinoxalinone-2(1H)-one oxime with cobalt(II) chloride. researchgate.net This method provides a route to an azo-linked quinoxaline dimer. A related synthesis for a similar compound, 2,2′-azobis(5,6-didodecyloxyquinoxaline), involves the use of 5,6-didodecyloxyquinoxaline-2-(1H)-one oxime, highlighting a general strategy for preparing such azo derivatives. isca.me The synthesis of other azo compounds, like 2,2'-azobis(5-azidotetrazole), involves an oxidative azo coupling of an amino precursor using an oxidant like tBuOCl. nih.gov This suggests that similar oxidative coupling strategies could potentially be adapted for the synthesis of 2,2′-azobis(this compound) from a corresponding amino-quinoxaline precursor.

Pyridyl-functionalized quinoxalines are of significant interest due to their metal-chelating properties. The synthesis of compounds like 2,3-bis(2-pyridyl)-6,7-dimethylquinoxaline is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a pyridyl-containing 1,2-dicarbonyl compound, such as 2,2'-pyridil. isca.in This approach allows for the direct incorporation of the pyridyl moieties at the 2- and 3-positions of the quinoxaline ring. The resulting 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline has been used as a ligand in the synthesis of various metal complexes. isca.in A similar strategy can be envisioned for the synthesis of the 5,6-dimethyl isomer. The reaction of 2,3′-bis(2′-pyridyl)-5,6-dimethylquinoxaline with tetraosmium carbonyl clusters has also been reported, indicating its utility as a ligand in organometallic chemistry. rsc.orgrsc.org

The synthesis of related 2,3-bis(2-pyridyl)-5,8-quinoxalinediones has been accomplished to explore their potential as antitumor agents. nih.gov This underscores the importance of pyridyl-functionalized quinoxalines in medicinal chemistry research.

| Reactants | Product | Key Features |

|---|---|---|

| 4,5-dimethyl-1,2-phenylenediamine and 2,2'-pyridil | 2,3-bis(2-pyridyl)-6,7-dimethylquinoxaline | Direct condensation to form the pyridyl-substituted quinoxaline core. isca.in |

| 2,3′-bis(2′-pyridyl)-5,6-dimethylquinoxaline and [Os4(µ-H)4(CO)10(NCMe)2] | [Os4(µ-H)4(CO)10(dpq)] | Demonstrates the use of the quinoxaline as a ligand in organometallic synthesis. rsc.orgrsc.org |

The integration of a quinoxaline moiety with other heterocyclic systems, such as pyrazole, can lead to novel compounds with interesting biological activities. One synthetic strategy involves the reaction of a functionalized quinoxaline precursor with a pyrazole-containing building block. For instance, the synthesis of triketone-quinoxaline hybrids has been achieved through a multi-step sequence starting from 4-amino-3-nitrobenzoic acid, which is converted to a bromo-dimethylquinoxaline intermediate. hep.com.cn This intermediate then undergoes a Suzuki-coupling reaction to introduce various aryl groups, followed by further modifications to yield the final hybrid structure. hep.com.cn This modular approach allows for the generation of a library of quinoxaline-based compounds for biological screening.

Preparation of Pyridyl-Functionalized 5,6-Dimethylquinoxalines (e.g., 2,3′-Bis(2′-pyridyl)-5,6-dimethylquinoxaline)

Mechanistic Aspects of this compound Formation Reactions

The classical synthesis of quinoxalines via the condensation of ortho-diamines and 1,2-dicarbonyl compounds proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine). An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the aromatic pyrazine (B50134) ring of the quinoxaline system. researchgate.net

In some modern synthetic variations, the mechanism can be more complex. For instance, in reactions catalyzed by certain metals or under specific conditions, the reaction may proceed through different intermediates or pathways. The choice of solvent can also influence the reaction rate and product solubility.

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | An amino group of the o-phenylenediamine (B120857) attacks a carbonyl carbon of the 1,2-dicarbonyl compound. |

| 2. Schiff Base Formation | Elimination of water from the hemiaminal intermediate to form an imine. |

| 3. Intramolecular Cyclization | The second amino group attacks the remaining carbonyl carbon to form a six-membered ring. |

| 4. Aromatization | Elimination of a second water molecule to form the stable, aromatic quinoxaline ring. researchgate.net |

Coordination Chemistry and Metal Complexation of 5,6 Dimethylquinoxaline Ligands

Complexation with Transition Metal Centers

Ligands based on the 5,6-dimethylquinoxaline scaffold have been successfully employed to synthesize a range of transition metal complexes. The specific coordinating groups attached to the quinoxaline (B1680401) core dictate the nature of the chelation and the resulting complex's geometry and properties. Research has spanned from high-nuclearity carbonyl clusters to mononuclear diimine complexes, showcasing the ligand's adaptability.

The reactivity of activated tetraosmium carbonyl clusters with pyridyl-containing ligands has been explored to create new, larger cluster systems. One such study involved the reaction of the activated cluster [Os₄(µ-H)₄(CO)₁₀(NCMe)₂] with 2,3′-bis(2′-pyridyl)-5,6-dimethylquinoxaline (a derivative of this compound). This reaction successfully yielded the novel cluster [Os₄(µ-H)₄(CO)₁₀(dpq)], where 'dpq' represents the 2,3′-bis(2′-pyridyl)-5,6-dimethylquinoxaline ligand. researchgate.netunl.pt

Characterization of the resulting cluster was performed using various spectroscopic techniques. The proton NMR spectrum provided key information, showing resonance signals for the pyridyl and quinoxaline protons between δ 7.12 and 9.35. unl.pt The methyl protons on the quinoxaline ring appeared as two distinct singlets at δ 2.57 and 2.96. unl.pt Upon coordination to the electron-deficient tetraosmium core, all ligand signals were observed to shift to a more downfield region compared to the free ligand. unl.pt Additionally, four broad singlets were observed, corresponding to the four hydride ligands on the tetraosmium core. unl.pt The definitive molecular structure of the [Os₄(µ-H)₄(CO)₁₀(dpq)] cluster was established through single-crystal X-ray diffraction analysis. researchgate.net

Table 1: ¹H NMR Data for the [Os₄(µ-H)₄(CO)₁₀(dpq)] Cluster

| Assignment | Chemical Shift (δ) |

| Pyridyl & Quinoxaline Protons | 7.12–9.35 |

| Methyl Protons | 2.57, 2.96 |

| Hydride Ligands | Four broad singlets |

Azo-functionalized quinoxalines serve as interesting ligands for the synthesis of novel metal complexes. The ligand 2,2′-Azobis(this compound) has been synthesized through the reaction of 5,6-dimethylquinoxalinone-2(1H)-one oxime with cobalt(II) chloride (CoCl₂). researchgate.netresearchgate.netresearchgate.net This azo derivative acts as a precursor for creating more complex organometallic structures.

Binuclear cyclopalladated complexes have been successfully prepared using this ligand system. The synthesis involves the reaction of the corresponding quinoxalin-2(1H)-one oxime with palladium(II) acetate (B1210297) (Pd(OAc)₂), leading to the formation of the cyclopalladated azoquinoxaline complex. researchgate.netresearchgate.netresearchgate.net A similar approach has been reported for related systems, such as the synthesis of a cyclopalladated complex, di-μ-acetato-2,2′-azobis[5,6-didodecyloxyquinoxaline] dipalladium(II), which was characterized by various spectroscopic methods including FT-IR, ¹H NMR, and mass spectrometry. isca.me

Ligands incorporating the 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline moiety (a positional isomer of the 5,6-dimethyl derivative) have been extensively used in the development of ruthenium(II) diimine complexes. researchgate.netikifp.edu.plrsc.org These ligands can act as bidentate chelating agents, forming stable complexes with Ru(II). For example, tris-heteroleptic Ru(II) polypyridyl complexes have been synthesized using 6,7-dimethyl-2,3-bis(2-pyridyl)quinoxaline (referred to as Me2dpq) alongside other diimine ligands like 2,2′-bipyridine (bpy) and 4,7-diphenyl-1,10-phenanthroline (B7770734) (dip). ikifp.edu.pl These syntheses are often facilitated by microwave-assisted methods. ikifp.edu.pl

The excited state properties, including emission, lifetimes, and redox potentials, of mixed-ligand Ru(II) complexes containing 5,6-dimethyl-2,3-di-(2′-pyridyl)-quinoxaline (dbpq) have also been reported and analyzed in the context of solar energy conversion. researchgate.net The coordination of these diimine ligands to the ruthenium center creates complexes with specific metal-to-ligand charge transfer (MLCT) properties, which are crucial for applications in photochemistry and photophysics. isca.in

The 2,3-di(2-pyridyl)quinoxaline structure, including its dimethylated derivatives, is a classic example of an N,N-chelating ligand. The two nitrogen atoms of the pyridyl groups coordinate to a metal center to form a stable chelate ring. A variety of organometallic analogues have been synthesized using this chelation mode.

For instance, mono and dinuclear arene ruthenium complexes containing 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline as a chelating ligand have been reported. isca.me Similarly, iridium half-sandwich complexes of the type [(η⁵-Cp*)Ir(N,N)Cl][Cl] have been prepared, where the N,N-ligand is 6,7-dimethyl-2,3-bis(pyridin-2-yl)quinoxaline. unl.pt Furthermore, mononuclear cobalt(II) complexes, [Co(L)(hfacac)₂], have been synthesized where L is 6,7-dimethyl-2,3-bis(2−pyridyl)quinoxaline (DMeDPQ) and hfacac is hexafluoroacetylacetonate. capes.gov.br Dichloro platinum(II) complexes that form seven-membered chelate rings with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have also been synthesized and characterized. rsc.orgresearchgate.net This body of work demonstrates the utility of dimethyl-di-pyridyl-quinoxaline ligands in forming stable N,N-chelated complexes with a wide range of transition metals.

Development of Ruthenium(II) Diimine Complexes

Structural Elucidation of this compound Metal Complexes

The definitive determination of the molecular structure and coordination geometry of metal complexes is paramount for understanding their chemical properties and reactivity. For complexes involving this compound and its derivatives, single-crystal X-ray diffraction has been the most powerful and widely used technique. isca.me

Single-crystal X-ray diffraction has provided unambiguous structural proof for a variety of metal complexes featuring ligands derived from dimethylquinoxaline.

As mentioned previously, the molecular structure of the tetraosmium carbonyl cluster, [Os₄(µ-H)₄(CO)₁₀(dpq)], where dpq (B32596) is 2,3′-bis(2′-pyridyl)-5,6-dimethylquinoxaline, was conclusively established by this method. researchgate.net

In the realm of cobalt chemistry, the structures of mononuclear complexes such as [Co(DMeDPQ)(hfacac)₂] (where DMeDPQ = 6,7-dimethyl-2,3-bis(2−pyridyl)quinoxaline) have been solved. capes.gov.br The analysis of this complex revealed its crystallization in the P2₁/a space group with specific cell parameters. capes.gov.br

Table 2: Crystallographic Data for [Co(DMeDPQ)(hfacac)₂] capes.gov.br

| Parameter | Value |

| Space Group | P2₁/a |

| a (Å) | 19.130(5) |

| b (Å) | 9.248(3) |

| c (Å) | 18.198(4) |

| β (°) | 95.18(3) |

| Z | 4 |

This technique has also been applied to other related quinoxaline complexes, such as the X-ray crystal structures of FeII(dpq)₃₂ and ZnII(dpq)₂(DMF)₂₂ (where dpq = dipyrido[3,2-d: 2′,3′-f]quinoxaline), which provide insight into the coordination environment of iron and zinc with these diimine ligands. isca.me The crystal structures of mono and dinuclear arene ruthenium complexes bearing the 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline ligand have also been reported, confirming the N,N-chelation mode. isca.me These structural studies are fundamental to correlating the molecular architecture of these complexes with their observed spectroscopic, electrochemical, and reactive properties.

Ligand Reactivity and Transformations within Coordination Spheres

The nitrogen atoms within the pyrazine (B50134) ring of the this compound ligand offer basic sites susceptible to protonation. When this compound or its derivatives are coordinated to a metal center, this inherent basicity can be harnessed to induce significant changes in the properties of the resulting complex. One of the most notable transformations initiated by protonation is the generation of water-soluble cationic clusters from neutral precursors. This alteration of solubility is critical for applications in aqueous-phase catalysis, biological imaging, and the development of water-soluble materials.

The process typically involves the treatment of a metal complex containing the quinoxaline ligand with a strong acid. The proton (H⁺) coordinates to a non-bonding electron pair on one of the pyrazine nitrogen atoms. This event transforms the neutral ligand into a cationic entity within the coordination sphere, thereby converting the entire metal cluster into a cationic species. The resulting charge significantly enhances the complex's affinity for polar solvents like water.

A pertinent example of this strategy is found in the chemistry of tetraosmium carbonyl clusters. While direct studies on the protonation of a simple this compound metal complex leading to a water-soluble cluster are not extensively detailed, a closely related derivative provides a strong model for this process. Research on tetraosmium carbonyl clusters incorporating pyridyl-containing ligands has demonstrated the feasibility and utility of this approach. rsc.orgrsc.org

In a key study, the activated tetraosmium carbonyl cluster, [Os₄(µ-H)₄(CO)₁₀(NCMe)₂], was reacted with several pyridyl-containing ligands, including 2,3'-bis(2'-pyridyl)-5,6-dimethylquinoxaline (dpq), to form the neutral cluster [Os₄(µ-H)₄(CO)₁₀(dpq)]. rsc.orgrsc.org Although the protonation of this specific cluster was not reported, a parallel reaction with the structurally similar ligand 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) yielded the complex [Os₄(µ-H)₄(CO)₁₀(dpp)]. rsc.orgrsc.org This neutral dpp-ligated cluster was subsequently shown to undergo protonation to form a water-soluble cationic cluster, [Os₄(µ-H)₄(CO)₁₀(dppH)]⁺. rsc.orgrsc.orgresearchgate.net The protonation occurs on the uncoordinated nitrogen atom of the pyrazine ring within the dpp ligand.

The successful formation of this water-soluble cationic osmium cluster was confirmed by positive-mode electrospray mass spectrometry (ESI-MS) from an aqueous solution, which is a powerful technique for characterizing ions in the gas phase that have been desorbed from a solution. rsc.org This result establishes a clear precedent for generating water-soluble cationic clusters from metal complexes of ligands that share the fundamental pyrazine-ring structure with this compound. The protonation effectively acts as a switch, turning a water-insoluble complex into a soluble one by introducing a positive charge.

The research findings for the analogous dpp complex are summarized in the table below, illustrating the transformation upon protonation.

| Compound/Cluster | Chemical Formula | Charge | Solubility in Water | Characterization Method | Reference |

| Neutral Precursor | [Os₄(µ-H)₄(CO)₁₀(dpp)] | 0 | Insoluble | X-ray Diffraction | rsc.orgrsc.org |

| Protonated Product | [Os₄(µ-H)₄(CO)₁₀(dppH)]⁺ | +1 | Soluble | ESI-Mass Spectrometry | rsc.orgrsc.orgresearchgate.net |

Advanced Spectroscopic and Spectroelectrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentvulcanchem.comhuji.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. msu.eduox.ac.uk For 5,6-dimethylquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, along with heteronuclear correlation techniques, are instrumental in confirming its molecular structure. huji.ac.ilpressbooks.pub

Proton (¹H) NMR Studieshuji.ac.il

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide valuable information about their chemical environment. The aromatic protons on the quinoxaline (B1680401) ring typically appear in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. The two methyl groups at positions 5 and 6 give rise to a characteristic singlet signal around δ 2.50 ppm. rsc.org The protons on the pyrazine (B50134) ring (H-2 and H-3) are also expected to show distinct signals.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C7-H, C8-H) | ~7.9 | Singlet |

| Methyl (C5-CH₃, C6-CH₃) | ~2.50 | Singlet |

| Aromatic (C2-H, C3-H) | Not specified | Not specified |

Carbon-13 (¹³C) NMR and Heteronuclear NMR Correlationshuji.ac.il

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the quinoxaline ring resonate at approximately δ 140–160 ppm, while the methyl carbons appear at a much higher field, around δ 20–25 ppm. vulcanchem.com Specifically, for a derivative, 2,3-bis(4-diphenylamino-phenyl)-6,7-dimethylquinoxaline, the methyl carbons show a signal at δ 20.55 ppm. rsc.org

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. huji.ac.ilpressbooks.pub HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC shows correlations over two to three bonds. These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Ring Carbons | ~140-160 |

| Methyl Carbons | ~20-25 |

Vibrational Spectroscopy: Infrared (IR) Analysisvulcanchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a quinoxaline derivative, 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline, shows a characteristic absorption band at 3432 cm⁻¹, which is attributed to the N-H stretching vibration of the indole (B1671886) moiety. vulcanchem.com For quinoxaline derivatives in general, a characteristic C=N stretching vibration is observed around 1600 cm⁻¹. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the aromatic and methyl groups.

Electronic Absorption and Emission Spectroscopy for Photophysical Propertiesvulcanchem.comrsc.orgrsc.org

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. youtube.com Quinoxaline and its derivatives are known to be fluorophores, meaning they can absorb light at a specific wavelength and emit it at a longer wavelength. semanticscholar.org

The electronic absorption spectra of quinoxaline derivatives are typically measured in solvents like dimethyl sulfoxide (B87167) (DMSO) due to their limited water solubility. semanticscholar.orgmdpi.com The absorption spectra of some quinoxaline derivatives show two absorption bands. oup.com For instance, the electronic absorption spectra of certain synthesized quinoxalines show absorption maxima in the region of 294 nm and lower energy bands around 353-376 nm. semanticscholar.org

Luminescence and Excited State Lifetime Measurementsrsc.orgrsc.org

Luminescence refers to the emission of light from a substance. The fluorescence emission spectra of some quinoxaline derivatives, when excited at 350 nm in aerated DMSO solutions, show broad emission bands with maxima around 450, 490, and 555 nm. semanticscholar.org The excited-state lifetime is a crucial parameter that describes how long a molecule stays in its excited state before returning to the ground state. For some platinum(II) complexes with quinoxaline-based ligands, solution lifetimes have been measured to range from 1 nanosecond to over 1000 nanoseconds. unt.edu

Photophysical Studies in Various Environmentsrsc.org

The photophysical properties of quinoxaline derivatives can be influenced by their environment, such as the solvent. researchgate.net For example, the absorption spectra of 3-t-butyl PIQ in ethanol (B145695) showed two absorption bands at around 356 and 418 nm. oup.com In aprotic solvents like dichloromethane (B109758) and DMF, the longer wavelength band shifted to 429 nm, indicating a solvatochromic effect. oup.com The interaction of quinoxalines with solvents that can act as hydrogen bond acceptors, like DMSO, can also influence their photophysical behavior. semanticscholar.org

Mass Spectrometric Techniques for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When an organic molecule is introduced into a mass spectrometer, it is ionized, forming a molecular ion whose mass is equivalent to the molecule's relative formula mass. chemguide.co.uklibretexts.org This molecular ion peak is typically the one with the highest m/z value in the spectrum, providing direct evidence of the compound's molecular weight. chemguide.co.ukgoogle.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation. creative-proteomics.com In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. creative-proteomics.comrsc.org This method is highly sensitive and allows for the precise determination of molecular weight. japsonline.com

For quinoxaline derivatives, ESI-MS is a standard characterization method. rsc.orgrsc.org The analysis of this compound using ESI-MS would be expected to show a prominent molecular ion peak corresponding to its protonated form. Given the molecular formula of this compound (C₁₀H₁₀N₂) and a molecular weight of approximately 158.20 g/mol , the expected molecular ion peak in positive ion mode would be [M+H]⁺ at an m/z value of approximately 159.21.

Studies on structurally similar compounds confirm this behavior. For example, the ESI-MS analysis of N⁷,2-Dimethylquinoxaline-6,7-diamine, a related derivative, shows a positive ion peak [M+H]⁺ at m/z 189.2. nih.gov Further analysis using tandem mass spectrometry (MS/MS) on this ion reveals characteristic fragmentation patterns, with major fragment ions observed at m/z 174.1 and 147.1, corresponding to the loss of a methyl group and subsequent fragments. nih.gov This fragmentation is crucial for structural elucidation.

Interactive Table: ESI-MS Data for Quinoxaline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion | m/z Value | Key Fragment Ions (MS/MS) |

| This compound | C₁₀H₁₀N₂ | 158.20 | [M+H]⁺ | ~159.21 | Not specified |

| N⁷,2-Dimethylquinoxaline-6,7-diamine nih.gov | C₁₀H₁₂N₄ | 188.23 | [M+H]⁺ | 189.2 | 174.1, 157.8, 147.1 |

| 2,3-dimethylquinoxaline-5,6-diamine vulcanchem.com | C₁₀H₁₂N₄ | 188.23 | [M+H]⁺ | 188.1 | Not specified |

Electroanalytical Techniques: Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a versatile electroanalytical technique for investigating the redox properties of chemical species. colostate.edugamry.com The method involves cycling the potential of an electrode immersed in a solution and measuring the resulting current. colostate.edu The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical behavior of the analyte, including its reduction and oxidation potentials. gamry.com

The electrochemical behavior of quinoxaline and its derivatives has been a subject of interest, particularly for applications in materials science such as redox flow batteries. researchgate.netresearchgate.net The core quinoxaline structure is electrochemically active, capable of undergoing reduction reactions at the pyrazine ring. cdnsciencepub.com The presence and nature of substituents on the quinoxaline ring system significantly influence its redox properties.

For this compound, a cyclic voltammetry experiment would reveal its characteristic oxidation and reduction peaks. The potential is scanned, typically starting from a value where no reaction occurs, towards a negative potential to induce reduction, and then the scan is reversed back to the starting potential. colostate.edu The shape of the voltammogram and the potentials of the current peaks indicate the reversibility of the redox process and the stability of the generated radical ions. als-japan.com Studies on various substituted quinoxalines show that they undergo redox processes, and their voltammograms can be used for detailed electrochemical characterization. researchgate.netresearchgate.net The electron-donating nature of the two methyl groups in this compound is expected to affect the electron density of the aromatic system and, consequently, its reduction potential compared to unsubstituted quinoxaline.

Interactive Table: Typical Parameters in a Cyclic Voltammetry Experiment

| Parameter | Description | Typical Value/Setting | Purpose |

| Analyte Concentration | Concentration of the electroactive species in the electrolyte solution. | 5 mM researchgate.netresearchgate.net | To ensure a measurable Faradaic current. |

| Supporting Electrolyte | Inert salt added to the solution to increase conductivity and minimize ohmic drop. | 0.1 M KCl researchgate.net | Provides charge carriers for the electrochemical cell. |

| Working Electrode | Electrode at which the reaction of interest occurs. | Glassy Carbon Electrode researchgate.netresearchgate.net | Provides an inert surface for electron transfer. |

| Scan Rate (ν) | The rate at which the potential is swept. | 100 mV/s researchgate.netresearchgate.net | Affects the shape of the voltammogram and provides kinetic information. als-japan.com |

| Potential Window | The range of potentials scanned during the experiment. | e.g., +0.8 V to -0.8 V colostate.edu | Chosen to encompass the redox potentials of the analyte. |

Computational and Theoretical Investigations of 5,6 Dimethylquinoxaline Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of quinoxaline (B1680401) derivatives, including 5,6-dimethylquinoxaline. numberanalytics.com DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. nih.gov

Studies on related quinoxaline systems have utilized DFT methods, such as B3LYP with basis sets like 6-311G(d,p) and 6-311++G(d,p), to gain insights into their molecular structure and behavior. nih.govresearchgate.net For instance, in a study of 2,3-dimethyl-6-substituted-quinoxalines, the molecular structures were optimized using the ωB97XD functional with a 6-311++G(d,p) basis set to understand electron densities and reactivity. rsc.org These computational approaches are crucial for predicting how the molecule will interact with other substances and have been used to provide insights into the mechanisms of interaction with biological targets. nih.gov

The electronic properties of quinoxaline derivatives are of significant interest for applications in materials science, such as in the development of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net DFT can be used to calculate parameters that are critical for these applications, including electronic absorption spectra and redox potentials. researchgate.net The calculated geometric structures from DFT often show good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Molecular Structure Optimization | ωB97XD | 6-311++G(d,p) | rsc.org |

| Electronic and Photovoltaic Properties | B3LYP, CAM-B3LYP | 6-311G(d,p) | researchgate.net |

| Geometric and Thermodynamic Properties | B3LYP | 6-311G(d,p) | nih.gov |

Semi-empirical Molecular Orbital Methods for Conformational Analysis and Spectroscopic Prediction

Semi-empirical molecular orbital methods provide a computationally less expensive alternative to ab initio methods for studying large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for conformational analysis and spectroscopic predictions of molecules like this compound. wikipedia.org

Methods such as AM1, PM3, and RM1 have been widely used for organic and biomolecular systems. sparkle.pro.br The PM6 method, for example, has been employed to calculate the heats of formation of intermediates in reactions involving 2,3-dimethyl-6-substituted-quinoxalines to determine the most favorable reaction pathways. rsc.org These semi-empirical calculations can provide valuable insights into the conformational preferences and the relative stabilities of different isomers. libretexts.org

For spectroscopic prediction, semi-empirical methods like ZINDO are specifically designed to calculate excited states and predict electronic spectra. wikipedia.org While detailed semi-empirical studies specifically on this compound are not abundant in the provided results, the application of these methods to similar quinoxaline derivatives suggests their utility. For instance, the conformational analysis of dinucleotides containing N6-dimethyladenosine has been successfully performed using a combination of experimental techniques and theoretical approaches. nih.gov

| Method | Primary Application | Key Features | Reference |

|---|---|---|---|

| PM6 | Heats of formation, reaction pathways | Part of the MOPAC suite, balances speed and accuracy. | rsc.orgsparkle.pro.br |

| AM1 | Geometries, heats of formation | One of the foundational semi-empirical methods. | sparkle.pro.br |

| RM1 | Geometries, heats of formation | A reparameterization of AM1 with improved accuracy for many organic molecules. | sparkle.pro.br |

| ZINDO | Electronic spectra prediction | Focuses on calculating excited states. | wikipedia.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ulethbridge.calibretexts.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and susceptibility to electronic transitions. irjweb.comajchem-a.com

For quinoxaline derivatives, the HOMO-LUMO gap has been studied using DFT calculations to understand their potential in various applications. researchgate.net For example, a smaller HOMO-LUMO gap in organic dyes can be beneficial for electron injection processes in solar cells. researchgate.net The distribution of the HOMO and LUMO orbitals across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks. ajchem-a.com In many quinoxaline systems, the HOMO and LUMO are distributed over the π-conjugated system of the molecule. physchemres.org

Theoretical calculations using methods like Hartree-Fock with a 6-311++G(d,p) basis set have been used to describe the frontier molecular orbitals of 2,3-dimethyl-6-substituted-quinoxalines. rsc.org The analysis of these orbitals helps in understanding the nucleophilicity of the nitrogen atoms within the quinoxaline ring system. rsc.org

| Compound/System | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Glucopyranoside Derivative 5 | DFT (B3LYP/3-21G) | - | - | 6.765 | researchgate.net |

| Glucopyranoside Derivative 6 | DFT (B3LYP/3-21G) | - | - | 6.677 | researchgate.net |

Molecular Dynamics Simulations of this compound Derivatives and Their Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu This technique allows for the investigation of the conformational dynamics and intermolecular interactions of systems, providing insights that are complementary to static quantum chemical calculations. github.io MD simulations are particularly valuable for understanding how molecules like this compound and its derivatives behave in a dynamic environment, such as in solution or when interacting with biological macromolecules. mdpi.complos.org

While specific MD simulation studies focused solely on this compound were not found in the provided search results, the methodology has been applied to various quinoxaline derivatives and other heterocyclic systems to understand their interactions with biological targets. nih.gov For instance, MD simulations have been used to assess the binding stability of quinoxaline-diamine derivatives with target proteins like DNA gyrase. In studies of other kinase inhibitors, MD simulations have revealed how the binding of a ligand can affect the flexibility and intramolecular interactions of the target protein. mdpi.com These simulations can predict the affinity of a compound for its target and help to elucidate the mechanism of action at an atomic level. mdpi.comnih.gov The interactions are governed by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

| System Studied | Purpose of Simulation | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline-diamine derivatives with DNA gyrase | Assess binding stability | Provides insights into the stability of the ligand-protein complex. | |

| MAPK-activated protein kinase 5 (MK5) with inhibitor | Investigate inhibitor binding and its effect on protein dynamics | Inhibitor binding affects the flexibility and intramolecular network of the active site. | mdpi.com |

| 5,6-dihydrobenzo[h]quinoline derivatives with CYP51 | Compare affinity with known fungicides | Showed stronger affinity for the target protein than the reference compound. | nih.gov |

Research Directions and Advanced Applications of 5,6 Dimethylquinoxaline Derivatives

Applications in Photocatalysis and Solar Energy Conversion Systems

The quest for clean and renewable energy has positioned organic solar cells (OSCs) as a major area of research, valued for their low cost, light weight, and flexibility. Current time information in Bangalore, IN. The efficiency of OSCs relies heavily on the photoactive layer, which typically consists of a blend of electron-donating and electron-accepting materials. Current time information in Bangalore, IN. Derivatives of 5,6-dimethylquinoxaline (specifically its isomer 6,7-dimethylquinoxaline) have been engineered to function as novel electron acceptors in bulk heterojunction OSCs. Current time information in Bangalore, IN.

Beyond solar cells, quinoxaline (B1680401) derivatives are being explored as photoinitiators for polymerization reactions. These systems use light to trigger the conversion of liquid monomers into solid polymers, a technique central to 3D printing and other photocurable resin technologies. While many traditional systems operate under UV light, which poses safety concerns, there is a major push to develop photoinitiators that work with visible light. Quinoxaline-based dyes have been identified as promising scaffolds for these visible-light-activated systems. The inherent photochemical properties of the quinoxaline ring system allow it to absorb light and initiate the chemical reactions necessary for polymerization, representing a form of photocatalysis where light energy is used to drive a chemical process. acs.org

Table 1: Fullerene-Quinoxaline Derivatives in Organic Solar Cells

| Derivative Name | Donor Material | Key Feature | Application Area |

| 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-monoadduct (TQMA) | P3HT | Quinoxaline moiety enhances light absorption and tunes LUMO level. Current time information in Bangalore, IN. | Organic Solar Cells (OSC) |

| 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-bisadduct (TQBA) | P3HT | Directly attaches an absorbing group to the C60 core. Current time information in Bangalore, IN. | Organic Solar Cells (OSC) |

Role in Homogeneous and Heterogeneous Catalytic Processes

Catalysts are substances that accelerate chemical reactions by providing an alternative reaction pathway with lower activation energy. researchgate.netnumberanalytics.com They can be classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). hrmrajgurunagar.ac.insenecalearning.comlibretexts.org Dimethylquinoxaline derivatives have been featured in both types of catalytic systems, either as the substrate being transformed or as a ligand modifying the catalyst's activity.

Homogeneous Catalysis: A homogeneous rhodium catalyst has been successfully used for the hydrogenation and hydrosilylation of quinoxalines, including 2,3-dimethylquinoxaline (B146804). In these reactions, the catalyst, substrate, and solvent are all in the liquid phase. hrmrajgurunagar.ac.in The study demonstrated that the rhodium complex efficiently catalyzed the reduction of the quinoxaline ring to yield tetrahydroquinoxalines. Such processes are fundamental in organic synthesis for creating saturated heterocyclic compounds from aromatic precursors.

More recently, iridium complexes bearing N-heterocyclic carbene (NHC) ligands have been developed for the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol, a renewable C3 source. mdpi.com This "borrowing-hydrogen" process is a highly efficient and atom-economical method where the iridium catalyst facilitates the entire reaction cascade in a single pot. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture and reused. senecalearning.com Researchers have developed several heterogeneous systems for the synthesis of quinoxaline derivatives. One example is a star-shaped Keggin-type heteropolytungstate nanostructure, which showed excellent catalytic activity for producing various quinoxalines, including 2,3-dimethylquinoxaline and 6-methyl-2,3-diphenyl quinoxaline, under solvent-free conditions. academie-sciences.fr Another approach involves using silica-supported antimony(III) chloride as a recyclable heterogeneous catalyst for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to form quinoxalines like 6-nitro-2,3-dimethylquinoxaline. researchgate.net

Table 2: Catalytic Systems Involving Dimethylquinoxaline Derivatives

| Catalyst Type | Catalyst Example | Substrate/Product Example | Key Finding |

| Homogeneous | Rhodium complex with (+)-DIOP ligand | 2,3-Dimethylquinoxaline | Efficient hydrogenation and hydrosilylation to tetrahydroquinoxalines. |

| Homogeneous | Iridium complex with NHC ligand | 2,5- and 2,6-Dimethylquinoxaline | Catalyzes synthesis from glycerol, a renewable feedstock. mdpi.com |

| Heterogeneous | Cs(CTA)₂PW₁₂O₄₀ nanostructure | 2,3-Dimethylquinoxaline | Highly active and recoverable catalyst for quinoxaline synthesis under solvent-free conditions. academie-sciences.fr |

| Heterogeneous | Silica-supported Antimony(III) chloride (SbCl₃/SiO₂) | 6-Nitro-2,3-dimethylquinoxaline | Effective and reusable catalyst for synthesizing nitro-substituted quinoxalines. researchgate.net |

Development of Advanced Materials with Functionalized this compound Units

The inherent electronic and photophysical properties of the quinoxaline ring make it an excellent building block for advanced organic materials. By attaching various functional groups to the this compound core, scientists can fine-tune its properties for specific applications in electronics and photonics. Current time information in Bangalore, IN.

The electron-deficient nature of the quinoxaline ring facilitates strong charge-transfer interactions and high charge-carrier mobility. These characteristics have been exploited in the development of materials for:

Organic Light-Emitting Diodes (LEDs): Functionalized quinoxalines can act as efficient electron-transport or emissive materials. researchgate.net

Organic Photovoltaics (OPVs): As discussed previously, quinoxaline-fullerene adducts are being developed as novel electron acceptors to improve the performance of solar cells. Current time information in Bangalore, IN.

Organic Field-Effect Transistors (OFETs): The high charge mobility of quinoxaline-based materials makes them suitable for use as semiconductors in transistors.

Fluorescent Optical Chemosensors: Quinoxaline derivatives can be designed to change their color or fluorescence in the presence of specific ions (anions like fluoride (B91410) or cyanide), making them useful as sensors.

The synthesis of these advanced materials often involves creating larger, conjugated systems where the dimethylquinoxaline unit is a key component. For instance, the synthesis of 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60 adducts involves a Diels-Alder reaction to directly attach the functionalized quinoxaline onto a C60 fullerene molecule. Current time information in Bangalore, IN. This creates a material with tailored optoelectronic properties specifically for use in solar energy conversion. Current time information in Bangalore, IN.

Utility as Precursors and Intermediates in Diagnostic Reagent Synthesis

In the field of analytical chemistry and medical diagnostics, precision and sensitivity are paramount. Quinoxaline derivatives, including this compound, play a role as key intermediates and derivatizing agents for the detection of biologically significant molecules. chemscene.comnih.gov

A critical application is in the measurement of α-dicarbonyl compounds, such as dimethylglyoxal (also known as diacetyl or 2,3-butanedione). Dimethylglyoxal is a reactive metabolite whose levels are elevated in diabetes and may contribute to neurological consequences of the disease. nih.gov To accurately measure its concentration in biological samples like blood plasma, a derivatization reaction is performed using ο-phenylenediamine. nih.gov This reaction converts dimethylglyoxal into the stable and easily detectable compound 2,3-dimethylquinoxaline. nih.gov The resulting 2,3-dimethylquinoxaline is then quantified using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

In this context, 2,3-dimethylquinoxaline is not the reagent itself but the product of a diagnostic reaction that enables the measurement of a disease marker. The synthesis of the necessary precursors, such as substituted o-phenylenediamine (B120857) derivatives, is a key step in developing these diagnostic kits. vulcanchem.com The formation of 2,3-dimethylquinoxaline serves as a reliable proxy for the presence and quantity of the target analyte, dimethylglyoxal, highlighting the utility of this chemical transformation in clinical and research diagnostics. nih.gov

Conclusion and Future Perspectives in 5,6 Dimethylquinoxaline Research

Summary of Key Academic Contributions and Research Trends

While direct academic research on the parent 5,6-dimethylquinoxaline is not extensively documented, significant contributions have been made in the study of its functionalized derivatives and the broader class of quinoxaline (B1680401) compounds. The research landscape is characterized by several key trends:

Focus on Functionalized Derivatives: A notable trend is the focus on synthesizing and characterizing functionalized derivatives rather than the simple parent heterocycle. For instance, significant research has been conducted on related isomers like 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline. scbt.comnih.gov These studies often explore their capacity to act as ligands in coordination chemistry, forming seven-membered chelate rings with metal ions like Platinum(II). rsc.org Such research is crucial for developing new catalysts and understanding the fundamental interactions between organic ligands and metals.

Medicinal and Pharmacological Applications: The quinoxaline nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netresearchgate.netmtieat.org A vast body of research is dedicated to exploring quinoxaline derivatives as:

Anticancer Agents: Many studies focus on their potential as antitumor agents, with mechanisms including the inhibition of kinases and the induction of apoptosis. mdpi.comresearchgate.netmdpi.com

Antimicrobial Agents: Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), exhibit potent activity against bacteria (including Mycobacterium tuberculosis), fungi, and protozoa. mdpi.comcore.ac.uknih.gov

Antiviral Agents: The scaffold is a key component in the development of new antiviral drugs, including inhibitors of HIV reverse transcriptase and agents active against the herpes virus. ipp.ptnih.govnih.gov

Advancements in Materials Science: The unique electronic and photophysical properties of the quinoxaline ring have made it a target for materials science research. nih.gov Academic contributions in this area include the development of:

Organic Electronics: Quinoxaline derivatives are investigated as electron-transporting materials for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netd-nb.info

Sensors and Dyes: The potential for charge transfer within functionalized quinoxaline molecules makes them suitable for use as chromogenic and fluorogenic anion sensors. nih.gov

Evolution of Synthetic Methodologies: There is a continuous trend toward developing more efficient, cost-effective, and environmentally friendly methods for synthesizing the quinoxaline core. mtieat.orgmdpi.com Research has moved from traditional condensation reactions towards green chemistry protocols, one-pot multicomponent reactions, and the use of novel catalysts to improve yields and reduce waste. researchgate.netmtieat.orgmdpi.com

Identification of Emerging Research Frontiers and Challenges

Despite the extensive research on the quinoxaline family, significant challenges and exciting new frontiers remain, particularly for lesser-studied isomers like this compound.

Fundamental Exploration of Under-Studied Isomers: The most immediate research frontier for this compound is its fundamental synthesis and characterization. The lack of extensive data on this specific isomer, compared to its 2,3- and 6,7-dimethyl counterparts, represents a significant knowledge gap. Future research is needed to establish efficient synthetic routes and to document its physical, chemical, and spectroscopic properties.

Regioselective Functionalization: A major challenge in quinoxaline chemistry is the controlled, site-selective functionalization of the heterocyclic core. thieme-connect.comresearchgate.net Achieving regioselectivity is crucial for establishing clear structure-activity relationships (SAR). nih.gov The development of novel C-H functionalization techniques that can introduce a variety of chemical groups at specific positions on the this compound ring without requiring pre-functionalized starting materials is a key frontier. chim.it

Overcoming Challenges in Medicinal Chemistry: While quinoxaline derivatives hold great therapeutic promise, several hurdles must be overcome.

Toxicity and Selectivity: A primary challenge is the toxicity associated with some potent quinoxaline compounds. mdpi.com Future work must focus on designing derivatives with high selectivity for their biological targets (e.g., specific enzymes or receptors in pathogens or cancer cells) to minimize off-target effects and improve their safety profile. nih.gov

Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a persistent threat. ipp.pt A critical research frontier is the design of new quinoxaline derivatives that can circumvent existing resistance mechanisms.

Advancing Materials Applications: In materials science, the key challenge is to fine-tune the optoelectronic properties of quinoxaline derivatives to enhance device performance. d-nb.info For this compound, this presents an opportunity. Exploring how the specific placement of the two methyl groups on the benzene (B151609) ring influences the electronic properties of the system could lead to the development of a new class of materials for OLEDs, solar cells, and sensors.

Embracing Green Chemistry: The continued development of sustainable synthetic methods is a persistent challenge and an important research frontier. researchgate.netmdpi.com Future efforts will likely focus on catalyst development, the use of water or other eco-friendly solvents, and energy-efficient reaction conditions for the synthesis of this compound and its derivatives. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 5,6-Dimethylquinoxaline, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions between 4,5-dimethyl-1,2-diaminobenzene and glyoxal derivatives. For purity validation:

- Use thin-layer chromatography (TLC) to monitor reaction progress and detect intermediates.

- Confirm final purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Characterize the compound using nuclear magnetic resonance (NMR) (¹H and ¹³C) to verify methyl group positions and absence of unreacted precursors .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Thermal stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility: Test in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to measure saturation points.

- Crystallinity: Analyze via X-ray diffraction (XRD) to identify polymorphic forms .

Advanced Research Questions

Q. How does the positioning of methyl groups in this compound influence its biological activity compared to other methylated quinoxalines?

Methodological Answer:

- Conduct comparative structure-activity relationship (SAR) studies using analogs like 2,3-dimethylquinoxaline (moderate activity) and 2,6-dimethylquinoxaline (low activity).

- Use molecular docking simulations to assess interactions with biological targets (e.g., enzymes, receptors).

- Validate findings with in vitro assays (e.g., antimicrobial or anticancer activity tests) .

Q. What methodologies are recommended for assessing the genotoxic potential of this compound?

Methodological Answer:

- In vitro bacterial reverse mutation assay (Ames test): Use Salmonella typhimurium strains TA98 and TA100 to detect mutagenicity.

- Micronucleus assay: Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1 cells).

- Reference EFSA guidelines for interpreting negative/positive controls and dose-response relationships .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

Q. What experimental strategies are effective for studying the neuroprotective effects of this compound?

Methodological Answer:

- Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) to measure cell viability via MTT assay .

- Employ in vivo models (e.g., rodent ischemic stroke) to assess behavioral outcomes and histopathological changes.

- Quantify biomarkers like BDNF or caspase-3 via ELISA to elucidate mechanisms .

Methodological and Analytical Questions

Q. What analytical techniques are critical for distinguishing this compound from structural isomers?

Methodological Answer:

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

Methodological Answer:

- Screen catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., ethanol vs. acetonitrile) using design of experiments (DoE) .

- Monitor reaction kinetics via in situ IR spectroscopy to identify rate-limiting steps.

- Purify via recrystallization or flash column chromatography to isolate high-purity products .

Safety and Toxicity Evaluation

Q. What protocols are recommended for acute and subacute toxicity testing of this compound?

Methodological Answer:

- Acute oral toxicity (OECD 423): Administer a single dose (up to 2000 mg/kg) to rodents, observing mortality and clinical signs for 14 days.

- Subacute toxicity (OECD 407): Conduct 28-day repeated dosing with hematological, biochemical, and histopathological endpoints.

- Include satellite groups for recovery assessment .

Data Interpretation and Literature Review

Q. How should researchers design a systematic review of this compound’s applications in medicinal chemistry?

Methodological Answer:

- Use databases like PubMed and Reaxys with keywords: "quinoxaline derivatives," "methyl substitution," "anticancer," "antimicrobial."

- Apply PRISMA guidelines to screen studies, focusing on peer-reviewed journals (e.g., Current Organic Chemistry).

- Critically evaluate methodologies to exclude non-reproducible or low-quality data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.